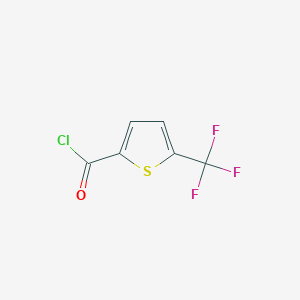

5-(Trifluoromethyl)thiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

679807-08-0 |

|---|---|

Molecular Formula |

C6H2ClF3OS |

Molecular Weight |

214.59 g/mol |

IUPAC Name |

5-(trifluoromethyl)thiophene-2-carbonyl chloride |

InChI |

InChI=1S/C6H2ClF3OS/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H |

InChI Key |

WJRNDAWTZXTVSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Thiophene Building Block

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful functional group is appended to a thiophene ring—a privileged scaffold in numerous FDA-approved drugs—the resulting molecule becomes a highly valuable building block for novel chemical entities.[3][4]

This compound is a prime example of such a crucial intermediate. As a reactive acyl chloride, it serves as a versatile precursor for the synthesis of a wide array of derivatives, including amides, esters, and ketones. Its structure is of significant interest to drug development professionals, particularly in the synthesis of inhibitors for various signaling pathways in oncology and inflammation research.[4][5] This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical safety considerations required for its successful and safe preparation.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and common route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-(Trifluoromethyl)thiophene-2-carboxylic acid.[6] This transformation is a fundamental reaction in organic synthesis, and several reagents can accomplish it, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[7][8]

However, thionyl chloride (SOCl₂) is frequently the reagent of choice for this conversion due to a significant practical advantage: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8][9][10] This facilitates purification, as the gaseous byproducts naturally evolve from the reaction mixture, driving the equilibrium towards the product and simplifying the work-up process.[9][10]

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The process enhances the reactivity of the carboxylic acid by converting the hydroxyl group into a much better leaving group.[11]

-

Activation of the Carboxylic Acid : The reaction initiates with the lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacking the electrophilic sulfur atom of thionyl chloride.

-

Formation of the Acyl Chlorosulfite Intermediate : This initial attack, followed by the loss of a chloride ion and a proton, results in the formation of a key intermediate: an acyl chlorosulfite.[11]

-

Nucleophilic Attack by Chloride : The chloride ion, which was expelled in the first step, now acts as a nucleophile. It attacks the carbonyl carbon of the acyl chlorosulfite intermediate.

-

Collapse of the Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This leaving group is unstable and readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[7][9]

Below is a diagram illustrating this mechanistic pathway.

Caption: The reaction mechanism for the formation of the acyl chloride.

Experimental Protocol: Synthesis and Purification

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[6] It is imperative that this procedure is conducted in a well-ventilated fume hood due to the hazardous nature of the reagents and byproducts.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5-(Trifluoromethyl)thiophene-2-carboxylic acid | 128009-32-5 | 210.15 | 10.0 g | 0.0476 mol |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 25 mL (excess) | 0.43 mol |

| N,N-Dimethylformamide (DMF) - catalyst | 68-12-2 | 73.09 | 1-2 drops | Catalytic |

Step-by-Step Procedure

-

Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.[10]

-

Reagent Addition : To the round-bottom flask, add 10.0 g of 5-(trifluoromethyl)thiophene-2-carboxylic acid. In a fume hood, carefully add 25 mL of thionyl chloride to the flask, followed by 1-2 drops of DMF as a catalyst.[10] The DMF catalyzes the reaction by forming a more reactive Vilsmeier intermediate.[10]

-

Reaction : Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) using a heating mantle.[12] Allow the reaction to proceed under reflux for 2-3 hours.[6] The reaction is often considered complete when the evolution of gases ceases.

-

Removal of Excess Reagent : After the reflux period, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.

-

Purification of the Product : The crude this compound can be purified by fractional distillation under reduced pressure. This step is critical to remove any non-volatile impurities. The final product is collected as a liquid.[8]

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification process.

Safety and Handling: A Critical Overview

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical that requires stringent safety protocols.[12][13][14]

-

Personal Protective Equipment (PPE) : Always handle thionyl chloride in a certified chemical fume hood.[14] Wear appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves (neoprene or PVC are recommended), and a chemical-resistant lab coat.[12][13] For operations outside a closed system, a NIOSH-approved respirator with acid gas cartridges is advised.[12]

-

Reactivity Hazards : Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13] It is imperative to use dry glassware and operate under anhydrous conditions.[10] Avoid contact with incompatible materials such as bases, metals, and organic materials.[12]

-

Exposure and First Aid : Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[13][14]

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[15]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]

-

-

Storage and Handling : Store thionyl chloride in a cool, dry, well-ventilated area in tightly sealed containers, away from water and sources of ignition.[13][15]

Conclusion

The synthesis of this compound is a straightforward yet hazardous procedure that provides access to a highly valuable synthetic intermediate. By understanding the nucleophilic acyl substitution mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this compound for further use in drug discovery and materials science. The key to a successful synthesis lies in the careful management of anhydrous conditions and the safe handling of the corrosive chlorinating agent, thionyl chloride.

References

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

21.3 Reactions of Carboxylic Acids. OpenStax. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

-

Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

Thionyl chloride. Lanxess. [Link]

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]

-

Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride. PrepChem.com. [Link]

- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC. [Link]

- Preparation of 2-thiophenecarbonyl chloride.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Organic Chemistry International. [Link]

- Process for the purification of thiophene.

-

Acid to Acid Chloride - Common Conditions. The Organic Reaction Resource. [Link]

-

2-chloromethylthiophene. Organic Syntheses Procedure. [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. [Link]

- Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemtube3d.com [chemtube3d.com]

- 10. reactionweb.io [reactionweb.io]

- 11. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 12. lanxess.com [lanxess.com]

- 13. westliberty.edu [westliberty.edu]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. nj.gov [nj.gov]

- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

5-(Trifluoromethyl)thiophene-2-carbonyl chloride CAS number 679807-08-0

CAS Number: 679807-08-0 (Referenced) | Molecular Formula: C₆H₂ClF₃OS[1]

Executive Summary

5-(Trifluoromethyl)thiophene-2-carbonyl chloride is a high-value fluorinated heterocyclic building block used extensively in medicinal chemistry and agrochemical development.[1] It serves as a critical electrophile for introducing the 5-(trifluoromethyl)thiophene-2-yl moiety—a bioisostere for para-trifluoromethylphenyl groups. This substitution often confers improved metabolic stability and enhanced lipophilicity (LogP) to drug candidates, modulating their pharmacokinetic profiles without significantly altering steric bulk.

This guide details the synthesis, reactivity, and handling of this moisture-sensitive intermediate, providing researchers with a self-validating protocol for its generation and utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 679807-08-0 |

| Molecular Weight | 214.59 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~70-75 °C at 10 mmHg (Estimated based on analogs) |

| Density | ~1.50 g/cm³ |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Reacts with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to carboxylic acid and HCl |

Synthetic Routes & Manufacturing

The most reliable route to this compound is the chlorination of its corresponding carboxylic acid, 5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 128009-32-5).[1] While thionyl chloride (

Protocol: Generation from Carboxylic Acid

Objective: Quantitative conversion of acid to acid chloride.

Reagents:

-

Starting Material: 5-(Trifluoromethyl)thiophene-2-carboxylic acid (1.0 equiv)[1]

-

Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv - catalytic drops)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Suspend the carboxylic acid in anhydrous DCM (approx. 0.2 M concentration).[2]

-

Activation: Add catalytic DMF (1-2 drops). Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium species), which is the active chlorinating agent.

-

Addition: Cool to 0°C. Add oxalyl chloride dropwise via syringe to control gas evolution.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Self-Validating Check (Critical):

-

Aliquot: Take a 50 µL aliquot.

-

Quench: Add to 200 µL anhydrous methanol.

-

Analysis: Run TLC or LCMS.

-

Success Criteria: Complete disappearance of the acid peak (

or

-

-

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficiently pure for the next step.

Synthesis Workflow Diagram

Figure 1: Catalytic cycle for acid chloride generation using Oxalyl Chloride/DMF.

Reactivity & Mechanistic Insights

The this compound is a "hard" electrophile.[1] The electron-withdrawing nature of the trifluoromethyl (

Key Reactivity Modes

-

Amide Coupling (Drug Discovery): Reacts with primary/secondary amines to form amides. This is the primary utility in generating kinase inhibitors where the thiophene ring acts as a hinge binder or hydrophobic moiety.

-

Friedel-Crafts Acylation: Reacts with electron-rich aromatics (catalyzed by

) to form diaryl ketones.[1] -

Heterocycle Formation: Precursor for oxadiazoles (via reaction with amidoximes) or benzothiazoles.

Reactivity Landscape Diagram

Figure 2: Divergent synthesis pathways from the acid chloride core.[1]

Applications in Drug Discovery

The 5-(trifluoromethyl)thiophene moiety is a privileged scaffold.[1]

-

Bioisosterism: It is often used to replace a p-trifluoromethylphenyl group.[1] The thiophene ring changes the bond angle (approx. 148° vs 180° for phenyl para-substitution), which can optimize fit within a receptor pocket.

-

Metabolic Stability: The

group blocks metabolic oxidation at the 5-position, while the thiophene sulfur can engage in specific non-covalent interactions (S-sigma hole bonding).[1] -

Case Example: In the development of Rivaroxaban analogs or specific kinase inhibitors (e.g., FLT3 or EGFR inhibitors), this acid chloride is coupled with amino-heterocycles to form the core amide linkage.

Protocol: Amide Coupling (General)

-

Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in DCM/THF.

-

Cool to 0°C.

-

Add this compound (1.1 equiv) dropwise.[1]

-

Monitor by LCMS for conversion to amide (

).

Handling, Stability & Safety (MSDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1). Reacts violently with water.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Tightly seal containers to prevent hydrolysis. -

Spill Response: Do not use water. Absorb with dry sand or vermiculite. Neutralize with sodium bicarbonate solution only after bulk removal.

References

-

Synthesis of Thiophene Acid Chlorides

-

Applications in Medicinal Chemistry

-

Journal of Medicinal Chemistry. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." (Demonstrates utility of CF3-thiophene moiety).

-

Molecules.[2][4][3][5][6][7][8][9] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." (Review of CF3 bioisosteres).

-

-

Precursor Availability

-

Sigma-Aldrich Product Page: 5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS 128009-32-5).[1]

-

Sources

- 1. 1-propanaminium, 3-((2-ethylhexyl)oxy)-2-hydroxy-n-(2-hydroxy-3-sulfopropyl)-n,n-dimethyl-, inner salt | C16H35NO6S | CID 86288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-cyclohexyl-para-toluene sulfonamide, 80-30-8 [thegoodscentscompany.com]

- 6. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

A Senior Application Scientist's Guide to 5-(Trifluoromethyl)thiophene-2-carbonyl chloride: Sourcing, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylthiophene Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a thiophene ring, a versatile and privileged heterocyclic scaffold, the resulting trifluoromethylthiophene core becomes a highly sought-after building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of a key reagent in this field: 5-(Trifluoromethyl)thiophene-2-carbonyl chloride. We will delve into its commercial availability, synthetic routes, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Commercial Availability: Securing Your Starting Material

For researchers embarking on synthetic campaigns involving this key building block, a reliable source of starting material is crucial. This compound is available from specialized chemical suppliers.

A key commercial supplier for this compound is BLD Pharm .[1] The compound is identified by the CAS Number: 679807-08-0 .[1] Additionally, the precursor, 5-(Trifluoromethyl)thiophene-2-carboxylic acid, is also commercially available, providing an alternative starting point for the synthesis of the target acyl chloride.

Table 1: Commercial Supplier Information for this compound and its Precursor

| Compound Name | CAS Number | Representative Supplier(s) |

| This compound | 679807-08-0 | BLD Pharm[1] |

| 5-(Trifluoromethyl)thiophene-2-carboxylic acid | 128009-32-5 | Amerigo Scientific[2] |

It is always recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the material before use.

Synthesis and Chemical Properties: From Carboxylic Acid to Reactive Acyl Chloride

The most common and practical laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, and several reagents can be employed for this purpose.

Synthetic Pathway

The conversion of 5-(Trifluoromethyl)thiophene-2-carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is efficient and proceeds under relatively mild conditions.

Caption: Synthetic route to this compound.

Experimental Protocol: A Self-Validating System

The following protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides and is adapted for the specific synthesis of this compound.[3][4]

Materials:

-

5-(Trifluoromethyl)thiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride, toluene, or dichloromethane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 5-(Trifluoromethyl)thiophene-2-carboxylic acid.

-

Solvent Addition: Add an anhydrous non-polar solvent to the flask.

-

Reagent Addition: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride to the stirred suspension at room temperature. A patent for a similar compound suggests maintaining the temperature below 0°C during the initial addition.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Trustworthiness of the Protocol: The evolution of gaseous byproducts (SO₂ and HCl) provides a simple and effective visual cue for monitoring the reaction's progress towards completion. The use of an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.

Reactivity and Applications in Drug Discovery and Materials Science

This compound is a versatile intermediate due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, making it a valuable tool for introducing the 5-(trifluoromethyl)thiophene-2-carbonyl moiety into target molecules.

Key Reactions and Their Significance

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceuticals, where the amide bond is a common structural feature. The reaction of acyl chlorides with amines is a well-established and robust transformation.

-

Ester Formation: Reaction with alcohols or phenols in the presence of a base (e.g., pyridine) produces esters. These esters can be final products or serve as intermediates for further transformations.

Caption: Key reactions of this compound.

The trifluoromethyl group in the 5-position of the thiophene ring significantly influences the electronic properties of the molecule, enhancing its utility in drug design. This group can improve metabolic stability and membrane permeability, and its lipophilicity can lead to enhanced binding affinity with biological targets. For instance, trifluoromethylated aromatic compounds are found in a number of FDA-approved drugs.[5]

Safety, Handling, and Spectroscopic Characterization

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.

Safety and Handling

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[6]

-

Moisture Sensitive: The compound is highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. All handling should be performed under anhydrous conditions and in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Two doublets in the aromatic region (around 7-8 ppm), characteristic of a 2,5-disubstituted thiophene ring. |

| ¹³C NMR | A carbonyl carbon signal (around 160-170 ppm), signals for the thiophene ring carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.[7] |

| ¹⁹F NMR | A singlet for the -CF₃ group.[7] |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1750-1800 cm⁻¹, characteristic of an acyl chloride.[8][9] |

| Mass Spectrometry | A molecular ion peak with a characteristic M+2 isotope pattern due to the presence of chlorine. |

Researchers can obtain analytical data including NMR, HPLC, and LC-MS from suppliers like BLD Pharm upon request.[1]

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its commercial availability, coupled with a straightforward synthetic protocol from the corresponding carboxylic acid, makes it an accessible reagent for researchers in drug discovery and materials science. The unique electronic properties conferred by the trifluoromethyl group on the thiophene scaffold offer significant advantages in the design of novel compounds with enhanced biological activity and material properties. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this powerful synthetic tool to advance their research endeavors.

References

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Published February 15, 2024. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

-

mzCloud. Ethyl 5-ethyl-2-({[2-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-3-carboxylate. Published March 18, 2016. Available from: [Link]

-

Organic Letters. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Published 2002. Available from: [Link]

-

Angewandte Chemie International Edition. Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Published 2017. Available from: [Link]

-

PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Published September 29, 2022. Available from: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Published April 05, 2010. Available from: [Link]

-

Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

-

Amerigo Scientific. 5-(Trifluoromethyl)thiophene-2-carboxylic acid. Available from: [Link]

-

PMC. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

ResearchGate. Reaction scope. Trifluoromethylation of amines: Reactions were... | Download Scientific Diagram. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Published November 2008. Available from: [Link]

-

Spectroscopy. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Published August 01, 2022. Available from: [Link]

-

Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available from: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Published January 01, 2025. Available from: [Link]

-

PubChem. 5-(methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid. Available from: [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available from: [Link]

- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

Sources

- 1. 679807-08-0|this compound|BLD Pharm [bldpharm.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 5. jelsciences.com [jelsciences.com]

- 6. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Safety and Handling of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of building blocks utilized to achieve this, 5-(Trifluoromethyl)thiophene-2-carbonyl chloride stands out as a highly reactive and versatile intermediate. Its thiophene core is a privileged structure in numerous marketed drugs, while the trifluoromethyl group imparts desirable pharmacokinetic properties.[2] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical reactivity of this potent reagent, ensuring its effective and safe utilization in research and development.

Compound Identity and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 679807-08-0 | [3] |

| Molecular Formula | C₆H₂ClF₃OS | [3] |

| Molecular Weight | 214.59 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from analogues |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Purity | Typically ≥95% | [4] |

Health Hazard Information and Personal Protective Equipment (PPE)

This compound is a corrosive and reactive compound that demands strict adherence to safety protocols. The primary hazards are associated with its reactivity towards moisture and nucleophiles, leading to the release of corrosive hydrogen chloride (HCl) gas.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[5]

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.

-

Moisture Sensitive: Reacts with water to produce corrosive HCl gas.

Required Personal Protective Equipment (PPE):

All operations involving this reagent must be conducted within a certified chemical fume hood. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach with a lighter nitrile glove underneath is recommended.

-

Body Protection: A flame-retardant lab coat, worn over personal clothing, and a chemical-resistant apron.

-

Respiratory Protection: For situations with a potential for exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.

Emergency First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and large volumes of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the influence of the electron-withdrawing trifluoromethyl group.

Reactivity with Nucleophiles

As an acyl chloride, it readily reacts with a wide range of nucleophiles in addition-elimination reactions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than its non-fluorinated counterparts.

-

Hydrolysis: Reacts vigorously with water and moisture to form 5-(trifluoromethyl)thiophene-2-carboxylic acid and hydrogen chloride gas. This reaction is exothermic and can lead to a pressure build-up in sealed containers.

-

Alcohols: Reacts with alcohols to form the corresponding esters.

-

Amines: Reacts with primary and secondary amines to form amides. These reactions are often rapid and exothermic.

Caption: Reaction of the title compound with common nucleophiles.

Thermal Stability and Decomposition

While specific thermal decomposition data for this compound is not available, studies on related fluorinated compounds suggest that at elevated temperatures, decomposition can occur.[6][7] Thermal decomposition of fluoropolymers has been shown to produce a variety of smaller fluorinated compounds, including trifluoroacetic acid and carbonyl fluoride.[6] It is prudent to assume that heating this compound may lead to the release of toxic and corrosive gases, such as hydrogen fluoride (HF), sulfur oxides (SOx), and carbonyl halides. Therefore, heating should be done with caution and under a controlled atmosphere.

Synthesis and Handling Protocols

The synthesis and subsequent handling of this compound require meticulous attention to detail to ensure both safety and product quality.

Synthesis Protocol

The most common laboratory synthesis involves the chlorination of the corresponding carboxylic acid.

Step 1: Synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid

Step 2: Conversion to this compound

A general and effective method for converting carboxylic acids to acyl chlorides is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][8]

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ byproducts), and a nitrogen inlet.

-

Charging the Flask: Charge the flask with 5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq).

-

Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., toluene or dichloromethane) and a catalytic amount of DMF (e.g., 0.05 eq).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) to the stirred suspension at room temperature. The addition is often exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Caption: General synthetic workflow for the target compound.

Storage and Handling

Proper storage is crucial to maintain the integrity of this reactive reagent.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and bases.[9] The use of a refrigerator or cold room is recommended.

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[9]

-

Containers: Use containers with tightly sealing caps, preferably with a PTFE liner.

Quenching and Waste Disposal

Unused or residual this compound must be quenched before disposal.

Quenching Protocol:

-

Preparation: In a fume hood, prepare a stirred solution of a suitable quenching agent. Common choices include:

-

Alcohols (e.g., isopropanol or ethanol): Generally a safer option than water, leading to the formation of an ester.

-

Water: Can be used, but the reaction can be vigorous and produce large amounts of HCl gas. Add the acyl chloride slowly to a large excess of ice-cold water.

-

Aqueous Base (e.g., sodium bicarbonate or sodium hydroxide): Effective at neutralizing the acyl chloride and the resulting HCl. This should be done cautiously due to gas evolution (CO₂) and the exothermic nature of the reaction.

-

-

Slow Addition: Slowly and carefully add the this compound to the quenching solution with vigorous stirring and cooling in an ice bath.

-

Neutralization: If an alcohol or water was used for quenching, neutralize the resulting acidic solution with a base (e.g., sodium bicarbonate) before disposal.

-

Disposal: Dispose of the neutralized aqueous waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethylated thiophene moiety is a well-established strategy in the design of bioactive molecules.[2][10] this compound serves as a key intermediate for introducing this valuable pharmacophore.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its utility can be inferred from the numerous patents and research articles describing the synthesis of trifluoromethylated thiophene derivatives as potential therapeutic agents. These derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[2][10]

The general reaction scheme for its use involves the acylation of a nucleophilic amine or alcohol on a core scaffold of a drug candidate. This allows for the late-stage introduction of the 5-(trifluoromethyl)thiophen-2-ylcarbonyl group, enabling the exploration of structure-activity relationships.

Spectroscopic Data

-

¹H NMR: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the four carbons of the thiophene ring.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.[11]

-

IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride.[12]

Conclusion

This compound is a powerful reagent in the arsenal of the medicinal chemist. Its heightened reactivity, conferred by the trifluoromethyl group, allows for the efficient synthesis of novel chemical entities. However, this reactivity also necessitates a profound respect for its hazardous nature. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable intermediate to drive innovation in drug discovery and development.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central.

- How to store fluorinated pharmaceutical intermedi

- (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.).

- Technical Support Center: Safe Handling of Reactive Fluoroalkynes. (2025, November). Benchchem.

- Synthesis of trifluoromethylated thiophene derivatives. (n.d.).

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8).

- Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics. (n.d.). PubMed Central.

- 679807-08-0|this compound|BLD Pharm. (n.d.). BLD Pharm.

- 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. (n.d.). Chem-Impex.

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 17).

- Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses.

- A Technical Guide to 5-(Thien-2-yl)

- Thermal degrad

- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024, August 8).

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). PubMed Central.

- The thermal decomposition of trifluoroacetic acid. (n.d.). Journal of the Chemical Society B: Physical Organic.

- Certificate of analysis. (n.d.). Thermo Fisher Scientific.

- 5-(Trifluoromethyl)thiophene-2-carboxylic acid | 128009-32-5. (n.d.). Sigma-Aldrich.

- 2-Thiophenecarbonyl chloride synthesis. (n.d.). ChemicalBook.

- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (n.d.).

- US4321399A - Preparation of 2-thiophenecarbonyl chloride. (n.d.).

- 901767-00-8 | 5-(Trifluoromethyl)thiophene-2-carbaldehyde. (n.d.). ChemScene.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PubMed Central.

- Production of 5-(chloromethyl)

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9. (2025, August 11). ChemicalBook.

- 5-(Trifluoromethyl)thiophene-2-carboxylic acid. (n.d.). Amerigo Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 679807-08-0|this compound|BLD Pharm [bldpharm.com]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 6. turi.org [turi.org]

- 7. cswab.org [cswab.org]

- 8. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Electrophilicity of the Carbonyl Carbon in Trifluoromethyl-Substituted Acyl Chlorides: A Technical Guide

Topic: Electrophilicity of the Carbonyl Carbon in Trifluoromethyl-Substituted Acyl Chlorides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetyl chloride (TFAC, CF

Electronic Structure & Mechanistic Basis

The extreme electrophilicity of the carbonyl carbon in TFAC arises from a "double-activation" mechanism that distinguishes it from non-fluorinated analogues like acetyl chloride.

Inductive Amplification

-

The Chlorine Effect (-I, +M): Chlorine exerts a strong inductive withdrawal (-I) while offering weak mesomeric donation (+M) due to poor 2p-3p orbital overlap with the carbonyl carbon. This creates a baseline electrophilic center.

-

The Trifluoromethyl Effect (-I): The CF

group is a powerful inductive withdrawer ( -

Resultant Vector: The dipole moments of the C-Cl and C-CF

bonds align to strip electron density from the carbonyl carbon, leaving it with a substantial partial positive charge (

Orbital Interactions (MO Theory)

In the transition state of nucleophilic attack, the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group is significantly lowered in energy by the electron-withdrawing CF

Visualization of Electronic Effects

Caption: Synergistic destabilization of the carbonyl carbon by CF3 and Cl substituents lowers the LUMO energy, facilitating rapid nucleophilic attack.

Quantitative Benchmarking

To understand the practical implications of TFAC's reactivity, we must benchmark it against standard reagents. While specific Mayr E parameters are often solvent-dependent, hydrolysis rates provide a direct proxy for electrophilicity in aqueous-organic environments.

Comparative Hydrolysis Kinetics

The half-life of acyl chlorides in water correlates directly with the electrophilicity of the carbonyl carbon.

| Reagent | Structure | Hydrolysis Half-Life ( | Relative Reactivity |

| Trifluoroacetyl Chloride | CF | 0.063 seconds [1] | Super-Electrophile |

| Acetyl Chloride | CH | ~0.5 - 2.0 seconds | High |

| Benzoyl Chloride | PhCOCl | ~100 - 300 seconds | Moderate |

| Methyl Trifluoroacetate | CF | Hours to Days | Low (Ester) |

Key Insight: TFAC hydrolyzes nearly instantaneously upon contact with moisture. This necessitates strictly anhydrous conditions (Schlenk line or Glovebox) that are not strictly required for benzoyl chloride.

Synthetic Utility in Drug Development[1][2][3]

The primary utility of TFAC in medicinal chemistry is the introduction of the trifluoroacetyl group, which serves two roles:[1]

-

Protecting Group: For amines (cleavable under mild basic conditions).

-

Pharmacophore Installation: Precursor to trifluoromethyl ketones, which are transition-state inhibitors of serine proteases.

Case Study: Amide Formation in Ibrutinib Intermediates

In the synthesis of kinase inhibitors like Ibrutinib, acylation of aniline derivatives is a common step. While standard acid chlorides require forcing conditions, TFAC reacts with anilines at -78°C to 0°C.

Challenge: The high reactivity can lead to bis-acylation or reaction with less nucleophilic sites (regioselectivity issues). Solution: Control the reaction by temperature (cryogenic addition) and stoichiometry (slow addition of TFAC gas).

Handling Protocol: Gas vs. Solution

TFAC is a gas at room temperature (b.p. -27°C). Handling it requires a specific workflow to ensure accurate stoichiometry and safety.

Method A: In Situ Generation (Solution Phase)

-

Reagents: Trifluoroacetic acid (TFA) + Benzoyl Chloride (or Phosphorus Pentachloride).

-

Pros: No gas cylinder required; precise stoichiometry.

-

Cons: Byproducts (Benzoic acid) must be removed.

Method B: Direct Gas Addition (Recommended for Scale-up)

-

Reagents: TFAC Gas Cylinder.

-

Protocol: Condense TFAC into a pre-weighed, cold trap (-78°C) containing the solvent (DCM or THF) to create a stock solution of known titer.

Experimental Protocol: Synthesis of a Trifluoroacetamide

Objective: Selective N-trifluoroacetylation of a primary amine using TFAC gas.

Safety Warning: TFAC is corrosive and toxic.[2][3] Hydrolysis produces HCl and TFA.[4] Work in a well-ventilated fume hood.

Step-by-Step Workflow

-

Preparation of Stock Solution:

-

Set up a dry 3-neck flask with a dry ice/acetone condenser and a gas inlet adapter.

-

Cool the flask to -78°C (dry ice/acetone bath) containing anhydrous Dichloromethane (DCM).

-

Slowly bubble TFAC gas into the solvent. Weigh the flask before and after to determine the mass of TFAC dissolved.

-

Target Concentration: ~1.0 M.

-

-

Reaction Setup:

-

In a separate reaction vessel, dissolve the amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.

-

Cool the amine solution to 0°C.

-

-

Addition:

-

Transfer the cold TFAC stock solution via cannula or syringe to the amine solution dropwise over 20 minutes.

-

Note: An immediate exotherm will be observed. Maintain internal temperature < 5°C.

-

-

Workup:

-

Stir for 30 minutes at 0°C. Monitor by TLC (amine consumption is rapid).

-

Quench with saturated NaHCO

solution (careful: CO -

Separate layers, dry organic phase over MgSO

, and concentrate.

-

Process Visualization

Caption: Workflow for handling gaseous TFAC, emphasizing temperature control and anhydrous preparation.

Troubleshooting & Self-Validating Checks

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of TFAC due to moisture. | Check: Solvent water content (<50 ppm). Use freshly distilled amines. |

| Bis-acylation | Excess TFAC or high temperature. | Check: Use exactly 1.05 equiv of TFAC. Keep T < 0°C. |

| Fuming | Reaction with atmospheric moisture.[5][4] | Check: Ensure positive N |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61106, Trifluoroacetyl chloride. PubChem.[2][3] [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Mayr, H., et al. (2008). Do General Nucleophilicity Scales Exist? Journal of Physical Organic Chemistry. (Context for electrophilicity parameters). [Link]

Sources

Technical Guide: Solubility & Handling of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride

Executive Summary

Compound: 5-(Trifluoromethyl)thiophene-2-carbonyl chloride CAS: 120898-29-9 (Generic acid chloride derivatives) / Note: Specific CAS may vary by substitution pattern; this guide applies to the 5-CF3-thiophene-2-COCl scaffold. Class: Heteroaromatic Acid Chloride Critical Attribute: Moisture Sensitive / Electrophilic

This guide provides a technical framework for the solubilization and handling of this compound. Due to the electrophilic nature of the acid chloride moiety and the lipophilic contribution of the trifluoromethyl group, solvent selection is governed by a strict hierarchy of inertness followed by polarity matching . This document details the physicochemical basis for solvent compatibility, predictive solubility modeling, and a self-validating experimental protocol for solubility determination.

Chemical Properties & Reactivity Profile[1][2]

Structural Analysis & Solubility Drivers

The solubility profile of this compound is dictated by the competition between the lipophilic fluorinated domain and the reactive acyl chloride terminus.

-

Thiophene Core: Provides a semi-aromatic, polarizable scaffold.

-

Trifluoromethyl Group (-CF3): A critical solubility modulator. The -CF3 group is highly lipophilic (Hansch

parameter -

Acid Chloride (-COCl): This is the "warhead" of the molecule. It is an aggressive electrophile that reacts violently with nucleophiles. This reactivity imposes a binary constraint on solvent selection: the solvent must be aprotic and non-nucleophilic.

The Hydrolysis Hazard

Water is the primary enemy of this compound. Upon contact with moisture, the acid chloride undergoes rapid hydrolysis, yielding the parent carboxylic acid and hydrochloric acid gas. This reaction is irreversible and degrades the purity of the reagent immediately.

Implication: All solvents must be anhydrous (water content

Solubility Guidelines & Solvent Selection

Hansen Solubility Parameter (HSP) Prediction

While specific experimental HSP values for this exact derivative are proprietary, we can derive a high-confidence prediction based on group contribution methods [2].

- (Dispersion): High. The thiophene ring and -CF3 group contribute significantly to dispersion forces.

- (Polarity): Moderate. The carbonyl dipole and the C-F bonds create a net dipole moment, requiring a solvent with matching polarity.

-

(Hydrogen Bonding): Low. The molecule has no H-bond donors. Solvents with high

Ideal Solvent Zone: Solvents with moderate

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Compatibility | Rationale |

| Chlorinated | Dichloromethane (DCM) | Excellent | High solubility due to polarity match; standard for acid chloride reactions. |

| Chlorinated | Chloroform ( | Excellent | Similar to DCM; useful if higher boiling point is required. |

| Aromatic | Toluene | Good/Excellent | |

| Ethers | THF (Tetrahydrofuran) | Good | Good solubility, but must be anhydrous and free of peroxides. |

| Ethers | Diethyl Ether | Moderate/Good | Good solubility, but high volatility can lead to concentration changes. |

| Aliphatic | Hexane / Heptane | Poor | The polar -COCl group usually resists dissolution in pure aliphatics. |

| Protic | Methanol / Ethanol | FATAL | Reacts to form esters (Solvolysis). |

| Amine | DMF / Pyridine | Conditional | Reacts to form Vilsmeier-type intermediates or acyl ammonium salts. |

| Aqueous | Water | FATAL | Rapid hydrolysis. |

Visualized Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent and validating its suitability.

Caption: Decision logic for selecting a compatible solvent for this compound.

Experimental Protocol: Self-Validating Solubility Test

Objective: Determine the precise solubility limit (g/L) of the compound in a chosen solvent under inert conditions.

Reagents & Equipment

-

Compound: this compound (100 mg).

-

Solvent: Anhydrous DCM or Toluene (dried over 4Å molecular sieves).

-

Vessel: 4 mL screw-cap vial with septum (dried in oven).

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Inert Setup: Purge the empty vial with nitrogen for 5 minutes.

-

Weighing: Rapidly weigh 100 mg of the acid chloride and transfer it to the vial. Cap immediately. Note: If the compound is liquid, use a syringe to transfer by volume based on density (~1.4-1.5 g/mL estimated).

-

Titration:

-

Add the anhydrous solvent via syringe in 100 µL increments .

-

Vortex or sonicate for 30 seconds after each addition.

-

-

Observation:

-

Record the volume (

) required to achieve a clear, homogeneous solution.

-

-

Calculation:

-

Purity Check (Self-Validation):

-

Take a 50 µL aliquot of the solution.

-

Add to a standard NMR tube containing

. -

Validate: Check

H NMR. A sharp singlet/doublet for the thiophene protons is expected. Broadening or shifting suggests hydrolysis (formation of acid) or reaction with the solvent.

-

Handling & Storage Best Practices

-

Storage: Store at

under an inert atmosphere (Ar/N2). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress. -

Transfer: Always use positive pressure techniques (cannula or syringe) when transferring solutions. Avoid pouring.

-

Quenching Spills: Do not use water directly on a large spill (release of HCl gas). Absorb with dry sand or vermiculite, then neutralize cautiously with a dilute solution of sodium bicarbonate or methanol in a fume hood [3].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Troubleshooting & Optimization

Technical Support Center: Purification of Products Synthesized from 5-(Trifluoromethyl)thiophene-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for purifying synthetic products derived from 5-(Trifluoromethyl)thiophene-2-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this reactive building block in their synthetic workflows. As a key intermediate, its derivatives are central to many modern pharmaceutical and agrochemical research programs.

The unique electronic properties imparted by the trifluoromethyl group on the thiophene ring present specific challenges and considerations during product purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your target molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the workup and purification of amides, esters, and other derivatives synthesized from this compound.

Q1: My crude NMR shows a significant acidic impurity that is difficult to remove. What is it and how can I get rid of it?

Likely Cause: The most common acidic impurity is 5-(Trifluoromethyl)thiophene-2-carboxylic acid . This is formed by the hydrolysis of the starting acyl chloride, which is highly sensitive to moisture from solvents, reagents, or ambient air. Even trace amounts of water can lead to the formation of this byproduct.

Solution Strategy: The most effective way to remove this carboxylic acid is through a basic aqueous wash during the initial reaction workup. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral product in the organic layer.

Step-by-Step Protocol:

-

After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

-

Expert Tip: Be cautious during the initial wash, as CO₂ gas evolution can cause pressure buildup in the separatory funnel. Vent frequently.[1]

-

-

Agitate the funnel gently at first, then more vigorously. Allow the layers to separate.

-

Drain the aqueous layer. Repeat the basic wash 1-2 more times.

-

To confirm the removal of the acid, you can test the pH of the final aqueous wash to ensure it is basic.

-

Follow with a wash using saturated aqueous NaCl (brine) to remove residual water from the organic layer.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Q2: I'm seeing unreacted amine starting material in my crude product after synthesizing an amide. How can I remove it?

Likely Cause: This occurs when an excess of the amine nucleophile is used or if the reaction does not go to completion. Most amines are basic and can be easily removed with an acidic wash.

Solution Strategy: Perform an acidic aqueous wash to protonate the excess amine, forming a water-soluble ammonium salt that will be extracted from the organic phase.

Step-by-Step Protocol:

-

Dilute the reaction mixture with a suitable organic solvent.

-

Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[2]

-

Drain the aqueous layer and repeat the wash if necessary (monitor by TLC).

-

Crucial Follow-up: After the acid wash, perform a basic wash (e.g., NaHCO₃ solution) as described in Q1. This neutralizes any residual acid and removes the 5-(trifluoromethyl)thiophene-2-carboxylic acid byproduct.

-

Complete the workup with a brine wash, drying, and solvent removal.

Q3: My product is a solid, but it won't crystallize and oils out when I try to perform a recrystallization. What should I do?

Likely Cause: The presence of impurities is depressing the melting point and interfering with the crystal lattice formation. The crude product is likely not pure enough for recrystallization to be effective.

Solution Strategy: Purify the crude material using column chromatography first to remove the bulk of the impurities. Recrystallization can then be used as a final polishing step on the chromatography-purified material to achieve high analytical purity.

Workflow:

-

Analyze by TLC: Develop a thin-layer chromatography (TLC) method that shows good separation between your product and the major impurities.[3] This will guide your choice of solvent system for column chromatography.

-

Column Chromatography: Perform flash column chromatography on silica gel using the solvent system developed in the previous step. (See Detailed Protocols below).

-

Combine Fractions: Collect fractions containing the pure product (as determined by TLC), combine them, and remove the solvent.

-

Attempt Recrystallization: With the now much purer solid, perform recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

What are the best general conditions for flash column chromatography of these compounds? Products derived from this compound are typically moderately polar. A combination of a non-polar and a polar solvent is usually effective.

| Stationary Phase | Common Mobile Phase Systems | Notes |

| Silica Gel | Hexanes / Ethyl Acetate (gradient) | The workhorse system. Start with a low percentage of ethyl acetate and gradually increase polarity. |

| Silica Gel | Dichloromethane / Methanol (gradient) | Useful for more polar products that do not move in hexanes/ethyl acetate. |

| Silica Gel with 1% Triethylamine | Hexanes / Ethyl Acetate (gradient) | Recommended if your product is basic (e.g., contains a free amine) to prevent streaking on the acidic silica gel. |

How do I choose a solvent for recrystallization? The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can test this on a small scale:

-

Place a few milligrams of your compound in a test tube.

-

Add a few drops of a solvent and see if it dissolves at room temperature.

-

If it doesn't, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a good candidate solvent.

-

If it is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can be very effective.

My product seems to be degrading on silica gel. What are my options? The thiophene ring can sometimes be sensitive to the acidic nature of standard silica gel.

-

Deactivate the Silica: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine. This will neutralize the acidic sites.

-

Use a Different Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

-

Alternative Purification: If possible, consider recrystallization or distillation to avoid chromatography altogether.

Visualized Purification Workflow

This diagram outlines a typical decision-making process for purifying a newly synthesized derivative of this compound.

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic (carboxylic acid), basic (excess amine), and water-soluble byproducts.

-

Quench and Dilute: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents (e.g., by adding water or a saturated NH₄Cl solution). Dilute the mixture with 3-5 volumes of an immiscible organic solvent (e.g., ethyl acetate).

-

Acid Wash (if an amine was used): Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl. Shake, vent, and allow the layers to separate. Remove the aqueous layer.

-

Basic Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, vent frequently, and separate the layers. Remove the aqueous layer. Repeat once more.

-

Brine Wash: Add an equal volume of saturated NaCl solution. This helps to break emulsions and removes the majority of dissolved water from the organic layer. Shake and separate.

-

Drying: Drain the organic layer into a clean flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder). Swirl for 5-10 minutes.

-

Isolate: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar product being purified on silica gel.

-

Prepare the Column: Select an appropriately sized column. Fill it with a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure there are no air bubbles in the packed bed.

-

Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

-

Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This technique often results in better separation.

-

-

Elute the Column: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate) to move your compounds down the column.[4]

-

Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

References

- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 17, 2026.

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 17, 2026, from [Link]

-

Weinstain, R., et al. (2017). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 56(45), 14353-14357. [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved February 17, 2026, from [Link]

-

Mück-Lichtenfeld, C. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

-

Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3994-3998. [Link]

-

Porta, R., et al. (2016). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Organic Process Research & Development, 20(2), 443-448. [Link]

-

Sketchy. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 17, 2026, from [Link]

-

Beaud, R., et al. (2021). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry, 17, 2686-2692. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride.

-

AK LECTURES. (2014, May 7). Thin Layer Chromatography and Retention Factor [Video]. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Acylation with 5-(Trifluoromethyl)thiophene-2-carbonyl Chloride

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for selecting catalysts and troubleshooting experiments involving Friedel-Crafts acylation with 5-(Trifluoromethyl)thiophene-2-carbonyl chloride. We will move beyond simple protocols to explain the underlying chemical principles that dictate reaction success, enabling you to make informed decisions and overcome common experimental hurdles.

Section 1: Core Principles & The Central Challenge

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to form C-C bonds by installing an acyl group onto an aromatic ring.[1] The reaction is typically mediated by a Lewis acid catalyst, which activates the acylating agent.

The mechanism proceeds in four key steps:

-

Activation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride.[1]

-

Formation of the Electrophile: This coordination weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion. This ion is the key electrophile.[2][3]

-

Electrophilic Attack: The π-electrons of the aromatic substrate attack the electrophilic acylium ion, forming a positively charged intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation & Catalyst Regeneration: A base (typically the Lewis acid-halide complex, e.g., AlCl₄⁻) removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[1][4]

The Central Challenge: An Electron-Deficient Acylating Agent

The primary difficulty when using this compound arises from the powerful, electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group significantly reduces the electron density of the entire thiophene ring system.

This deactivation has a critical consequence for Step 2 of the mechanism:

-

The carbonyl carbon of the acyl chloride is rendered more electron-poor (more positive).

-

However, the stability of the resulting acylium ion is diminished because there is less electron density from the attached thiophene ring to help stabilize the positive charge.

-

Consequently, forming the necessary acylium ion electrophile is energetically more demanding compared to using a standard acyl chloride like benzoyl chloride.

Therefore, successful acylation requires a Lewis acid catalyst that is strong enough to force the formation of this less stable, deactivated acylium ion. This contrasts with acylating highly reactive heterocycles like unsubstituted thiophene, where milder catalysts can be effective.[5]

Section 2: Catalyst Selection Guide

The choice of catalyst is paramount. Because the ketone product forms a stable complex with the Lewis acid, stoichiometric quantities (at least 1.0 equivalent) of the catalyst are typically required.[4] The reaction is not truly catalytic.

Recommended Starting Point: Aluminum Chloride (AlCl₃)

For a deactivated acylating agent, Aluminum Chloride (AlCl₃) is the logical and most robust starting point. It is one of the most powerful Lewis acids commonly used for Friedel-Crafts reactions and is highly effective at generating the required acylium ion.[3]

-

Strengths: Highest Lewis acidity, widely available, and extensively documented.

-

Considerations: Highly hygroscopic and can be aggressive, sometimes leading to side reactions or decomposition if the substrate is sensitive or the temperature is too high. Requires strictly anhydrous conditions.

Primary Alternatives & Second-Line Choices

If AlCl₃ proves too harsh or fails to give satisfactory results, other strong Lewis acids should be considered.

| Catalyst | Relative Lewis Acidity | Typical Solvents | Key Considerations & Use Cases |

| Aluminum Chloride (AlCl₃) | Very High | CS₂, Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitrobenzene | Gold Standard/First Choice. Most powerful activator for deactivated systems. Can have poor solubility in DCM.[3] |

| Tin(IV) Chloride (SnCl₄) | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Excellent Alternative. Often shows better solubility than AlCl₃. Can be a milder choice, potentially reducing charring with sensitive substrates.[6][7] |

| Titanium(IV) Chloride (TiCl₄) | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Similar in strength to SnCl₄. It is a liquid, which can simplify handling compared to solid AlCl₃.[7] |

| Iron(III) Chloride (FeCl₃) | Medium-High | Dichloromethane (DCM), Nitrobenzene | A viable, often cheaper alternative to AlCl₃. Generally considered slightly milder.[6] |

| Zinc Chloride (ZnCl₂) | Medium | N/A | Generally considered too mild for this challenging acylation but has been used in catalytic amounts for acylating electron-rich heterocycles like unsubstituted thiophene.[8] |

Section 3: Troubleshooting Hub & FAQs

This section addresses common issues encountered during the experiment.

Q: My reaction is not starting or shows very low conversion after several hours. What should I do?

A: This is the most common issue and points to insufficient activation of the this compound.

-

Verify Catalyst Stoichiometry: Ensure you are using at least 1.1 equivalents of a high-quality, anhydrous Lewis acid (preferably AlCl₃). The ketone product consumes the catalyst, so sub-stoichiometric amounts will result in incomplete conversion.[4]

-

Increase Catalyst Strength: If you started with a milder catalyst like FeCl₃, switch to AlCl₃.

-